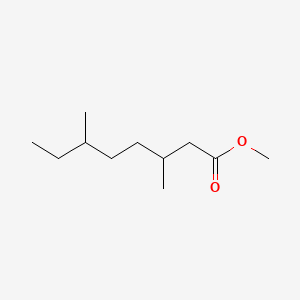

3,6-Dimethyloctanoic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H22O2 |

|---|---|

Molecular Weight |

186.29 g/mol |

IUPAC Name |

methyl 3,6-dimethyloctanoate |

InChI |

InChI=1S/C11H22O2/c1-5-9(2)6-7-10(3)8-11(12)13-4/h9-10H,5-8H2,1-4H3 |

InChI Key |

GHVLZOQDODBSTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCC(C)CC(=O)OC |

Origin of Product |

United States |

Hydrolysis:

Carboxylesterases/Lipases: These enzymes are responsible for the initial cleavage of the methyl ester bond to release the free fatty acid. nih.gov They are ubiquitous and possess the necessary activity to hydrolyze a wide range of esters. researchgate.net

Alpha Oxidation:

Phytanoyl-CoA 2-Hydroxylase (PhyH): This peroxisomal enzyme is a likely candidate for the first step of α-oxidation, adding a hydroxyl group to the α-carbon of the branched-chain acyl-CoA.

2-Hydroxyphytanoyl-CoA Lyase (HACL1): Following hydroxylation, this enzyme would cleave the C-C bond to release the first carbon as formyl-CoA and produce a fatty aldehyde that is subsequently oxidized to the corresponding acyl-CoA, now one carbon shorter.

Activation and Beta Oxidation:

Comparative Biochemical Pathways in Different Non-Human Organisms

The metabolism of BCFAs varies significantly across different organisms, reflecting adaptations to diverse diets and environments.

Bacteria: Many bacteria, such as those in the phylum Proteobacteria, can utilize BCFAs as their sole source of carbon and energy. asm.orgnih.gov They possess robust degradation pathways that often mirror the mitochondrial and peroxisomal systems in eukaryotes but are regulated differently. asm.orgosti.gov For instance, in Micrococcus luteus, the degradation products of branched-chain amino acids serve as primers for the synthesis of branched-chain fatty acids, highlighting a direct link between amino acid and lipid metabolism. frontiersin.org The regulation of these pathways in bacteria involves specific transcriptional factors that control the expression of genes for both fatty acid and amino acid utilization. nih.govosti.gov

Ruminant Animals: These animals have a high intake of BCFAs produced by the fermentation of carbohydrates in their rumen. wikipedia.org As a result, their tissues are well-equipped to metabolize these compounds. The fat and milk of ruminants are particularly rich in odd-numbered and branched-chain fatty acids. wikipedia.org

Mammalian Systems (Non-Human): In mammals, the breakdown of BCFAs is compartmentalized between mitochondria and peroxisomes. libretexts.orgwikipedia.org Peroxisomes are responsible for the initial α-oxidation of β-methylated fatty acids and the β-oxidation of very long-chain fatty acids. libretexts.orgmdpi.com Shorter branched-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation. wikipedia.org Studies in mice have been crucial for understanding disorders of fatty acid oxidation and the function of enzymes like acyl-CoA dehydrogenases. dntb.gov.ua

This comparative view reveals that while the core biochemical reactions of α- and β-oxidation are conserved, their cellular location, regulation, and integration with other metabolic pathways can differ substantially among organisms.

Stereoselective Chemical Synthesis Methodologies

Enantioselective Total Synthesis Approaches to All Stereoisomers

The total synthesis of all possible stereoisomers—(3R,6R), (3S,6S), (3R,6S), and (3S,6R)—of 3,6-dimethyloctanoic acid methyl ester necessitates a flexible strategy that allows for the selective formation of each stereocenter. A common approach involves the use of chiral auxiliaries or asymmetric catalysis to set the configuration of one stereocenter, followed by a diastereoselective reaction to establish the second.

One potential route could begin with an asymmetric conjugate addition of a methyl group to an α,β-unsaturated ester. For instance, the use of a chiral copper-phosphine complex to catalyze the 1,4-addition of a methyl Grignard reagent to ethyl crotonate can establish the chiral center at the C3 position with high enantioselectivity. Subsequent chain elongation and the introduction of the second methyl group at C6 would then need to be achieved in a stereocontrolled manner.

Alternatively, a fragment-based approach can be employed where two chiral building blocks are coupled. For example, a chiral Grignard reagent derived from an optically active 3-methyl-1-halopentane could be coupled with a chiral α-methyl-γ-lactone. This strategy allows for the independent synthesis of each chiral fragment from the chiral pool or through asymmetric synthesis, providing access to all four stereoisomers by combining the appropriate enantiomers of the fragments.

A representative, though generalized, synthetic scheme is outlined below:

| Step | Reaction | Reagents and Conditions | Key Transformation | Typical Stereoselectivity |

| 1 | Asymmetric Michael Addition | Methylmagnesium bromide, Cu(I)-chiral phosphine (B1218219) catalyst | Formation of chiral center at C3 | >95% ee |

| 2 | Reduction and Protection | LiAlH4; TBDMSCl, imidazole | Conversion of ester to protected primary alcohol | N/A |

| 3 | Oxidation and Wittig Reaction | PCC; Ph3P=CHCO2Et | Chain elongation | N/A |

| 4 | Conjugate Addition | (CH3)2CuLi | Introduction of C6 methyl group | Diastereoselective |

| 5 | Deprotection and Oxidation | TBAF; Jones oxidation | Formation of the carboxylic acid | N/A |

| 6 | Esterification | CH3OH, H+ | Formation of the final methyl ester | N/A |

Note: This table presents a conceptual pathway. Actual yields and selectivities would require experimental validation.

Diastereoselective Synthetic Strategies from Chiral Pool Substrates

Utilizing readily available chiral molecules from nature, known as the "chiral pool," offers an efficient and cost-effective route to stereochemically defined products. For the synthesis of this compound, substrates like citronellol, which possesses a chiral center at the position corresponding to C6 of the target molecule, can serve as excellent starting materials.

A synthetic strategy starting from (R)- or (S)-citronellol could involve the oxidative cleavage of the double bond to yield a chiral aldehyde. This aldehyde can then be subjected to a diastereoselective aldol (B89426) reaction with a propionate-derived enolate. The choice of the enolate geometry (E or Z) and the reaction conditions, including the Lewis acid and solvent, can control the stereochemistry of the newly formed hydroxyl and methyl groups at the positions corresponding to C4 and C3 of the final product. Subsequent deoxygenation and oxidation state manipulations would lead to the desired 3,6-dimethyloctanoic acid, which can then be esterified.

The diastereoselectivity of the key aldol reaction is often rationalized by the Zimmerman-Traxler model, which predicts the formation of either the syn or anti aldol adduct based on the geometry of the enolate and the chair-like transition state.

| Chiral Pool Substrate | Key Diastereoselective Step | Expected Major Diastereomer | Rationale |

| (R)-Citronellol | Aldol reaction with a (Z)-propionate enolate | syn-aldol adduct | Zimmerman-Traxler transition state model |

| (S)-Citronellol | Aldol reaction with an (E)-propionate enolate | anti-aldol adduct | Zimmerman-Traxler transition state model |

Development of Asymmetric Catalytic Reactions for C-C Bond Formation at Chiral Centers

The development of asymmetric catalytic methods for the formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. For the construction of the C3 and C6 stereocenters of this compound, several catalytic approaches can be envisioned.

One powerful method is the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds. As mentioned earlier, a chiral catalyst can direct the addition of a methyl group to establish the C3 stereocenter. To form the C6 stereocenter, a subsequent asymmetric alkylation could be employed. For example, a chiral lithium amide base could be used to deprotonate a suitable precursor at the C6 position, followed by the addition of a methylating agent.

Another approach involves the use of organocatalysis. Chiral secondary amines can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes. This could be used to set the C3 stereocenter. Subsequently, a second organocatalytic reaction or a transition-metal-catalyzed cross-coupling reaction could be used to introduce the methyl group at the C6 position.

| Catalytic Reaction | Chiral Catalyst Type | Bond Formation | Expected Enantiomeric Excess |

| Asymmetric Conjugate Addition | Copper-Bisphosphine Complex | C-C bond at C3 | 90-99% |

| Asymmetric Alkylation | Chiral Lithium Amide | C-C bond at C6 | 85-95% |

| Organocatalytic Michael Addition | Chiral Prolinol Ether | C-C bond at C3 | >90% |

Biocatalytic and Chemoenzymatic Synthesis Methods for Selective Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. For the synthesis of chiral this compound, enzymes such as lipases and esterases can be employed for kinetic resolution.

In a kinetic resolution, a racemic mixture of the acid or its ester is treated with a lipase (B570770) in the presence of an alcohol or water. The enzyme will selectively catalyze the esterification or hydrolysis of one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess. This method is particularly useful for separating diastereomeric mixtures as well. For example, a mixture of all four stereoisomers of 3,6-dimethyloctanoic acid could be subjected to lipase-catalyzed esterification, potentially allowing for the separation of one or more stereoisomers.

Chemoenzymatic approaches combine the strengths of both chemical and biocatalytic methods. A chemical synthesis could be used to generate a racemic or diastereomeric mixture of an intermediate, which is then resolved using an enzymatic step. For instance, a racemic alcohol precursor to the target molecule could be resolved via lipase-catalyzed acylation.

| Enzyme Class | Biocatalytic Method | Substrate | Outcome |

| Lipase | Kinetic Resolution (Esterification) | Racemic 3,6-dimethyloctanoic acid | Enantiomerically enriched acid and ester |

| Esterase | Kinetic Resolution (Hydrolysis) | Racemic this compound | Enantiomerically enriched ester and acid |

| Ketoreductase | Asymmetric Reduction | A β-keto ester precursor | Chiral β-hydroxy ester intermediate |

Synthesis of Chiral Intermediates and Precursors for Target Ester Analogs

The synthesis of analogs of this compound often relies on the preparation of versatile chiral intermediates that can be readily modified. These intermediates typically contain one of the desired chiral centers and a functional group that allows for further elaboration.

For example, optically active 3-methyl-5-oxohexanoic acid can serve as a key precursor. This intermediate can be synthesized via several asymmetric routes, including the asymmetric hydrogenation of a β-keto ester or the enzymatic desymmetrization of a prochiral diester. Once obtained, the ketone functionality can be used to introduce the second methyl group via a Grignard reaction, followed by deoxygenation. The carboxylic acid can then be esterified to yield the final product.

Another valuable chiral precursor is an optically active β-methyl-δ-lactone. This can be prepared through various methods, including the asymmetric epoxidation of an olefin followed by ring-opening and lactonization. The lactone can then be opened with an appropriate organocuprate to introduce the remaining carbon chain and the second methyl group.

The availability of such chiral building blocks is essential for the efficient and flexible synthesis of a library of analogs for structure-activity relationship studies.

Advanced Analytical Characterization in Research Contexts

Advanced Chromatographic Separation Techniques for Stereoisomers

The separation of stereoisomers, which possess identical physical properties except for their interaction with chiral environments, presents a significant analytical challenge. Advanced chromatographic techniques are indispensable for resolving the four stereoisomers of 3,6-dimethyloctanoic acid methyl ester.

Chiral Gas Chromatography (GC) Method Development

Chiral Gas Chromatography (GC) is a powerful technique for the direct separation of volatile enantiomers and diastereomers. The development of a robust chiral GC method for this compound involves the careful selection of a chiral stationary phase (CSP) and the optimization of analytical conditions.

Research Findings: The separation of methyl-branched fatty acid esters, a class of compounds to which this compound belongs, is frequently accomplished using capillary columns coated with derivatized cyclodextrins. researchgate.netgcms.cz These cyclodextrins create a chiral environment within the column, leading to differential interactions with the various stereoisomers and thus enabling their separation based on differences in retention times.

For a compound with two chiral centers like this compound, the diastereomeric pairs ((3R,6S)/(3S,6R) vs. (3R,6R)/(3S,6S)) can often be separated on standard non-chiral columns due to their different physical properties. However, a chiral column is essential to resolve the enantiomers within each pair. researchgate.net Commonly used CSPs for such separations include derivatives of beta- and gamma-cyclodextrin. sakura.ne.jp

Method development typically involves:

Column Selection: Screening various cyclodextrin-based CSPs (e.g., β-DEX, Cyclodex-B) to find the one that provides the best resolution for the target isomers. sakura.ne.jp

Temperature Programming: Optimizing the oven temperature program to achieve baseline separation of all four isomers. A slow temperature ramp can often improve the resolution between closely eluting peaks.

Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., Helium or Hydrogen) to maximize column efficiency.

The table below outlines a representative set of conditions for the chiral GC analysis of methyl-branched esters.

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, Cyclodextrin-based Chiral Stationary Phase (e.g., Rt-βDEXsm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial 60°C (hold 2 min), ramp at 2°C/min to 180°C (hold 5 min) |

| Injector Temperature | 220°C |

| Detector Temperature | 250°C (FID) |

| Injection Mode | Split (e.g., 50:1 ratio) |

High-Resolution Liquid Chromatography (LC) Applications

High-Resolution Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative for the separation of stereoisomers. While direct separation on chiral LC columns is possible, an effective strategy for branched-chain fatty acids involves derivatization.

Research Findings: For non-chromophoric compounds like this compound, derivatization with a chiral fluorescent or UV-absorbing reagent is a common approach. tandfonline.com The parent 3,6-dimethyloctanoic acid is reacted with a chiral derivatizing agent to form diastereomeric amides or esters. These resulting diastereomers have different physicochemical properties and can be separated on a standard, non-chiral reversed-phase column (e.g., C18 or C30). tandfonline.com This indirect method allows for the quantification and isolation of all four stereoisomers.

Reversed-phase HPLC separates fatty acid methyl esters based on their hydrophobicity. nih.govresearchgate.net The separation is typically achieved using octadecylsilyl (ODS) columns with mobile phases consisting of acetonitrile (B52724) and water. nih.gov By varying the solvent composition, the elution order and resolution of isomers can be finely tuned. nih.gov The high resolution afforded by modern HPLC columns with small particle sizes (sub-2 µm) allows for the separation of closely related isomers.

Multi-Dimensional Spectroscopic Elucidation of Configuration and Conformation

Once the stereoisomers are separated, spectroscopic techniques are employed to determine their absolute configuration and preferred conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules. While standard 1D ¹H and ¹³C NMR spectra of stereoisomers are often very similar, advanced multi-dimensional NMR experiments can reveal subtle differences that allow for stereochemical assignment. magritek.com

Research Findings: The ¹H NMR spectrum of a fatty acid methyl ester shows characteristic signals for the terminal methyl group (~0.88 ppm), the long chain of methylene (B1212753) (CH₂) groups (~1.3-1.4 ppm), the methylene group alpha to the ester (~2.35 ppm), and the methyl ester protons as a sharp singlet (~3.7 ppm). aocs.org For this compound, additional signals for the methyl groups at C3 and C6 and the methine protons at these chiral centers would be present.

The assignment of stereochemistry often relies on:

¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constants between protons on adjacent carbons can be dependent on the dihedral angle between them, which is influenced by the stereochemistry.

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) identify coupled protons, while NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space. magritek.comacs.org Differences in NOE enhancements between diastereomers can be used to deduce their relative stereochemistry.

Chiral Resolving or Derivatizing Agents: The addition of a chiral resolving agent can induce chemical shift differences between enantiomers in the NMR spectrum. Alternatively, derivatizing the acid with a chiral alcohol (e.g., Mosher's acid methodology) creates diastereomers with distinct NMR spectra, allowing for the determination of the absolute configuration at the chiral center adjacent to the carboxyl group.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the molecular ion and its fragments. Electron Ionization (EI) is a common technique used with GC-MS that produces characteristic fragmentation patterns. researchgate.net

Research Findings: The mass spectrum of a fatty acid methyl ester is characterized by several key ions. A prominent peak often observed is the McLafferty rearrangement ion at m/z 74. However, this rearrangement is less favored in esters with branching at the C3 position.

For this compound, the fragmentation pattern would be dominated by cleavages at the branched carbon centers (C3 and C6), as these positions form more stable secondary carbocations. libretexts.org While standard EI-mass spectrometry is generally not used to differentiate stereoisomers, subtle differences in the relative abundances of certain fragment ions between diastereomers can sometimes be observed.

The table below lists the predicted key fragment ions for this compound (Molecular Weight: 186.29 g/mol ) based on established fragmentation rules for branched-chain esters.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 155 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |

| 143 | [M - C₃H₇]⁺ | Cleavage at C6, loss of a propyl radical |

| 127 | [M - C₄H₉O]⁺ | Cleavage at C3, loss of the C1-C3 fragment with oxygen |

| 101 | [CH(CH₃)COOCH₃]⁺ | Cleavage at C3-C4 bond |

| 87 | [CH₂COOCH₃]⁺ | McLafferty rearrangement (less probable) |

| 57 | [C₄H₉]⁺ | Fragment containing C5-C8 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Optical rotation and circular dichroism are chiroptical techniques that provide information about the stereochemistry of chiral molecules.

Optical Rotation: A compound is optically active if it rotates the plane of plane-polarized light. libretexts.org Since this compound contains chiral centers, its enantiomers are optically active. The measurement of this rotation is performed using a polarimeter. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com

The enantiomeric pair (3R,6R) and (3S,6S) will rotate light by the same magnitude but in opposite directions (e.g., +X° and -X°). libretexts.org The diastereomeric pair (3R,6S) and (3S,6R) will also be enantiomers of each other and exhibit equal and opposite rotations (e.g., +Y° and -Y°), but the magnitude of their rotation (|Y|) will be different from that of the (R,R)/(S,S) pair (|X|). A racemic mixture, which contains equal amounts of two enantiomers, is optically inactive ([α] = 0). libretexts.org

Circular Dichroism (CD) Spectroscopy: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly useful for molecules containing a chromophore (a light-absorbing group) in a chiral environment. The ester carbonyl group in this compound is a weak chromophore. While its direct analysis by CD spectroscopy might be challenging, derivatization of the carboxylic acid with a suitable chromophoric group can produce a strong CD signal, which can then be used to help assign the absolute configuration of the chiral centers.

Quantification Methodologies in Complex Biological or Environmental Matrices

The accurate quantification of this compound in complex biological or environmental matrices presents significant analytical challenges. The inherent complexity and variability of these samples, which include tissues, bodily fluids (such as plasma and serum), soil, and water, necessitate robust and highly sensitive analytical methods. nih.govnih.gov Matrix components can interfere with the analysis, causing signal suppression or enhancement, which complicates accurate measurement. merckmillipore.comresearchgate.net Consequently, effective quantification relies on a multi-step process involving meticulous sample preparation, followed by advanced chromatographic separation and mass spectrometric detection. nih.govresearchgate.net

The primary analytical approach involves the conversion of the parent fatty acid, 3,6-dimethyloctanoic acid, into its more volatile and less polar methyl ester derivative. nih.govnih.gov This process, known as esterification or transesterification, is crucial for improving chromatographic performance, particularly for gas chromatography. nih.gov The resulting this compound is then typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or, alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.netnih.gov

Sample Preparation: Extraction and Derivatization

A critical prerequisite for accurate quantification is the efficient extraction of the analyte from the sample matrix and its conversion to the methyl ester form. The choice of method depends on the nature of the sample and the chemical form of the analyte (free fatty acid vs. esterified in lipids).

Extraction : For biological fluids like serum or plasma, a common procedure involves liquid-liquid extraction. nih.gov For instance, fatty acids can be converted to their methyl esters using methanolic potassium hydroxide (B78521) (KOH), and the resulting fatty acid methyl esters (FAMEs) are then extracted into an organic solvent like hexane. nih.gov For solid environmental samples such as soil, protocols may involve initial drying followed by extraction with an appropriate solvent system. nih.govresearchgate.net

Transesterification/Methylation : The conversion of fatty acids to FAMEs is a cornerstone of the analytical process. nih.gov Several reagents are employed for this derivatization.

Base-Catalyzed Reactions : Methods using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol (B129727) are common. These reactions are advantageous as they are rapid, often completed in minutes at room temperature, and avoid the degradation of labile fatty acids. perlan.com.pl However, they are generally not effective for converting free fatty acids. perlan.com.plchromatographyonline.com

Acid-Catalyzed Reactions : Reagents such as boron trifluoride (BF₃) in methanol or hydrochloric acid (HCl) in methanol are widely used. nih.govnih.gov The BF₃ method is noted for its complete methylation of fatty acids and is suitable for free fatty acids. nih.gov Acid-catalyzed reactions might require heating to proceed efficiently. nih.govchromatographytoday.com

The table below summarizes common derivatization approaches applicable for converting 3,6-dimethyloctanoic acid to its methyl ester.

| Derivatization Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Base-Catalyzed | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Methanol | Room temperature, short reaction time (e.g., 30 seconds vortexing) chromatographyonline.com | Fast, simple one-step process, avoids degradation of labile compounds. perlan.com.pl | Ineffective for free fatty acids. chromatographyonline.com |

| Acid-Catalyzed | Boron Trifluoride (BF₃) in Methanol | Moderate temperature (e.g., 37°C for 20 min). nih.gov | Complete methylation, suitable for free fatty acids. nih.gov | Can lead to degradation of some unsaturated fatty acids if conditions are harsh. perlan.com.pl |

| Acid-Catalyzed | Hydrochloric Acid (HCl) in Methanol | Elevated temperature (e.g., 100°C for 1 hour) or overnight at a lower temperature (45°C). nih.gov | Convenient, uses commercially available concentrated HCl. nih.gov | Requires careful handling of acid; heating may be necessary. |

Chromatographic and Spectrometric Analysis

Following sample preparation, instrumental analysis provides the necessary separation and detection for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most established and widely used technique for the analysis of FAMEs due to its high resolution and sensitivity. nih.govchromatographyonline.com The volatile nature of methyl esters makes them ideal for gas chromatography.

Separation : A capillary column, such as a TG-5MS, is used to separate the target analyte from other components in the extract. gcms.cz

Ionization and Detection : Electron Ionization (EI) is a common ionization technique that generates reproducible fragmentation patterns, which are useful for compound identification. jeol.com For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific diagnostic ions for the analyte. nih.govgcms.cz Chemical Ionization (CI) can also be used and is sometimes considered more suitable for quantitative analysis due to its ability to generate specific ions for selected reaction monitoring (SRM) in a triple quadrupole MS system. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS serves as a powerful alternative to GC-MS, particularly within research environments where GC systems may be less common. researchgate.net While less conventional for FAMEs, LC-based methods have been successfully developed.

Separation : Reversed-phase chromatography using a C18 column can achieve baseline separation of various FAMEs. researchgate.net

Derivatization for LC-MS : Because short and medium-chain fatty acids are poorly retained on reversed-phase columns, derivatization may be employed. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) react with the carboxylic acid group to add a tag that improves chromatographic retention and detection sensitivity. nih.govunimi.it

Detection : Tandem mass spectrometry (MS/MS) is used for detection, providing high selectivity and reducing interferences from the complex matrix. unimi.it This approach is crucial for overcoming matrix effects, where co-eluting substances from the sample can suppress or enhance the analyte's signal. researchgate.net

The following table outlines typical instrumental parameters for the analysis of FAMEs.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analytical Column | e.g., Phenomenex Zebron ZB1 (30 m x 250 µm, 0.1 µm film) chromatographytoday.com | e.g., C18 column researchgate.net |

| Carrier/Mobile Phase | Helium at a constant flow (e.g., 1 mL/min). chromatographytoday.com | Gradient elution with solvents like acetonitrile and water. nih.gov |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI). nih.govjeol.com | Electrospray Ionization (ESI), typically in negative mode for derivatized acids. unimi.it |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Selected Reaction Monitoring (SRM). nih.gov | Multiple Reaction Monitoring (MRM). unimi.it |

Method Validation and Performance

To ensure the reliability of quantitative data, the analytical method must be thoroughly validated. Key performance metrics are established using reference standards and spiked matrix samples.

Linearity : The method should demonstrate a linear response across a range of concentrations. Linearity is typically confirmed by a coefficient of determination (R²) greater than 0.99. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) : These values determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For FAME analysis, LC-MS methods have reported LOQs as low as 6 ng. researchgate.net GC-MS methods can achieve LODs in the range of 11-12 ng·mL⁻¹. nih.gov

Accuracy and Precision : Accuracy is assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. Recoveries are often expected to be within 85-115%. nih.gov Precision, measured as the relative standard deviation (RSD), should typically be less than 15%. nih.govmdpi.com

The table below presents representative data on method performance characteristics from studies on fatty acid ester quantification.

| Performance Metric | Reported Value | Analytical Technique | Reference |

| Linearity (R²) | > 0.99 | LC-MS | researchgate.net |

| Limit of Detection (LOD) | 11.90 ng·mL⁻¹ | GC-MS | nih.gov |

| Limit of Quantification (LOQ) | Down to 6 ng | LC-MS | researchgate.net |

| Accuracy (Recovery) | 95.25% to 100.29% | GC-MS | nih.gov |

| Precision (RSD) | < 7.16% | GC-MS | nih.gov |

| Precision (RSD) | < 10% | LC-MS | researchgate.net |

Mechanistic Studies of Biological Transformations in Model Systems

Investigation of Alpha-Oxidation and Beta-Oxidation Pathways in Non-Human Cellular Models

The catabolism of 3,6-dimethyloctanoic acid, the parent acid of its methyl ester, is predicted to involve a combination of alpha- (α-) and beta- (β-) oxidation steps due to the placement of its methyl groups. The methyl group at the C3 (beta) position sterically hinders the enzymes of the conventional β-oxidation pathway. libretexts.orgresearchgate.net Consequently, the fatty acid must first undergo α-oxidation. mdpi.com This process removes a single carbon from the carboxyl end, converting the 3-methyl branch into a 2-methyl (alpha) branch in the resulting molecule, 2,5-dimethylheptanoic acid. This new intermediate can then be processed by β-oxidation.

In animals, α-oxidation primarily occurs in peroxisomes and is crucial for the breakdown of dietary BCFAs like phytanic acid, which also has a β-methyl branch. libretexts.orgmdpi.com Studies in non-human models, such as cultured fibroblasts and rodent liver cells, have been instrumental in elucidating this pathway. nih.govdntb.gov.ua In these systems, phytanic acid is hydroxylated at the α-carbon and then decarboxylated to form pristanic acid, which is two carbons shorter and has a methyl group at the α-position, making it a suitable substrate for peroxisomal β-oxidation. nih.govnih.gov

A similar sequence is expected for 3,6-dimethyloctanoic acid. After the initial α-oxidation, the resulting acyl-CoA can enter the β-oxidation spiral. wikipedia.org This cycle of reactions cleaves two-carbon units to produce acetyl-CoA. wikipedia.orgnih.gov The process continues until the second branch point at the original C6 position is reached, which would then require specific enzymatic handling to complete its degradation.

| Pathway Step | Substrate | Primary Location | Key Outcome | Relevant Model Systems |

| α-Oxidation | 3,6-Dimethyloctanoic acid (after hydrolysis) | Peroxisomes | Removal of one carbon to bypass the C3-methyl block. libretexts.orgmdpi.com | Rodent liver peroxisomes, Cultured fibroblasts nih.govdntb.gov.ua |

| β-Oxidation | 2,5-Dimethylheptanoyl-CoA (and subsequent intermediates) | Peroxisomes and Mitochondria | Sequential removal of two-carbon units (acetyl-CoA). wikipedia.orgaocs.org | Rodent liver mitochondria and peroxisomes |

Enzymatic Hydrolysis and Esterification Mechanisms of Branched Fatty Esters

The initial metabolic step for 3,6-dimethyloctanoic acid methyl ester in a biological system is its hydrolysis into the free fatty acid (3,6-dimethyloctanoic acid) and methanol (B129727). This reaction is catalyzed by enzymes known as esterases or lipases, which exhibit broad substrate specificity. nih.gov Lipases from organisms like Candida rugosa and Candida antarctica have been shown to efficiently hydrolyze and esterify various fatty acid esters, including those derived from branched chains. researchgate.net The enzymatic hydrolysis of esters is a reversible process, but in an aqueous cellular environment, the equilibrium favors the formation of the free acid and alcohol. nih.gov

Esterification, the reverse reaction, is also a critical biological process. In cellular systems, this typically does not involve the direct condensation of a free fatty acid and an alcohol. Instead, the fatty acid is first activated by conversion to a high-energy thioester, usually with coenzyme A (CoA), to form an acyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase. aocs.org The resulting 3,6-dimethyloctanoyl-CoA can then be used in various metabolic pathways, including the synthesis of complex lipids where the fatty acyl group is transferred to a backbone molecule like glycerol.

The mechanism of acid-catalyzed esterification involves the protonation of the carboxylic acid, making it more electrophilic for attack by the alcohol. byjus.comchemguide.co.ukmasterorganicchemistry.com While this is a common laboratory procedure, enzymatic esterification in biological systems follows a different, more controlled pathway via acyl-CoA intermediates.

Elucidation of Specific Enzyme Systems Involved in Metabolism and Interconversion

The metabolism of this compound relies on several distinct enzyme systems. While direct studies on this specific compound are limited, the enzymatic machinery for BCFAs is well-characterized through research on analogous molecules.

Structure Activity Relationship Sar Studies of Derivatives and Analogs

Rational Design and Synthesis of Stereoisomeric Analogs

The rational design of stereoisomeric analogs of 3,6-dimethyloctanoic acid methyl ester is centered on understanding how the spatial arrangement of its two chiral centers, at positions 3 and 6, influences its biological function. The synthesis of these stereoisomers in high purity is essential for accurately assessing their individual activities. Stereoselective synthesis strategies are employed to control the configuration of these chiral centers.

One common approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. Another powerful technique is asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one stereoisomer over others. For branched-chain fatty acids, methods such as asymmetric hydrogenation or alkylation of enolates derived from chiral precursors are often employed.

The general synthetic approach to a specific stereoisomer of a dimethyl-branched fatty acid ester might involve the following conceptual steps:

Starting with a chiral building block: A small, enantiomerically pure molecule from the chiral pool can be used as a starting material. baranlab.org

Iterative chain elongation: The carbon chain is built up step-wise, with each step controlled to introduce the methyl groups at positions 3 and 6 with the desired stereochemistry.

Esterification: The final carboxylic acid is converted to the methyl ester.

The successful synthesis of all possible stereoisomers—(3R,6R), (3S,6S), (3R,6S), and (3S,6R)—allows for a comprehensive evaluation of stereoisomer-dependent activities.

Assessment of Stereoisomer-Dependent Biological Activities in Non-Human Bioassays

The biological activities of branched-chain fatty acid esters and their stereoisomers have been investigated in various non-human bioassays, particularly in the contexts of insect behavior and microbial growth modulation. The specific stereochemistry of these molecules can significantly impact their efficacy.

Insect Behavioral Studies:

In insects, branched-chain fatty acids and their derivatives can act as pheromones or kairomones, influencing behaviors such as mating, aggregation, and host recognition. The biological activity of these semiochemicals is often highly dependent on their stereoisomeric form. One stereoisomer may be highly active, while others are inactive or even inhibitory. This specificity arises from the precise fit required for interaction with insect olfactory receptors. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds demonstrates this principle. For example, the structure of cuticular hydrocarbons, which include methyl-branched alkanes, is crucial for chemical communication in many insect species. mdpi.com The chain length and the position of methyl branches are key determinants of biological activity. mdpi.com

Microbial Growth Modulation:

Fatty acids and their esters are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of bacterial cell membranes. The effectiveness of these compounds can be influenced by their structure, including chain length and branching. nih.gov Branched-chain fatty acids are integral components of the cell membranes of some bacteria, such as Staphylococcus aureus, where they play a role in maintaining membrane fluidity. nih.gov

Studies on various fatty acid esters have shown that their antimicrobial activity is structure-dependent. For instance, the length of the fatty acid chain and the type of sugar moiety in sugar fatty acid esters can significantly affect their antimicrobial potency. jocpr.comresearchgate.net While direct data on the stereoisomers of this compound is limited, it is plausible that the different spatial arrangements of the methyl groups could affect how the molecule interacts with and disrupts microbial membranes, leading to stereoisomer-dependent differences in antimicrobial activity.

| Compound Family | Bioassay | Key Findings on Structure-Activity Relationship |

|---|---|---|

| Methyl-Branched Alkanes (analogs) | Insect Pheromone Bioassay | Biological activity is highly dependent on the position of the methyl branch and the overall chain length. Specific stereoisomers often elicit the strongest behavioral responses. mdpi.com |

| Sugar Fatty Acid Esters (analogs) | Antimicrobial Assays (Bacteria & Fungi) | Antimicrobial activity is influenced by the fatty acid chain length, with intermediate lengths often showing the highest potency. The position of esterification on the sugar also plays a role. jocpr.comresearchgate.net |

| Branched-Chain Fatty Acids (general) | Microbial Growth (e.g., S. aureus) | The ratio of branched-chain to straight-chain fatty acids in bacterial membranes affects fluidity and can influence susceptibility to antimicrobial agents. nih.gov |

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Molecules with well-defined stereocenters, such as the stereoisomers of 3,6-dimethyloctanoic acid, are valuable as chiral building blocks in the synthesis of more complex, biologically active molecules. This approach, often referred to as chiral pool synthesis, utilizes readily available enantiopure compounds as starting materials to introduce chirality into a target molecule, thereby avoiding the need for asymmetric synthesis or resolution steps later in the synthetic sequence. wikipedia.orgelsevierpure.com

The utility of a chiral building block depends on the presence of functional groups that can be readily transformed. In the case of 3,6-dimethyloctanoic acid and its methyl ester, the carboxylic acid/ester functionality serves as a handle for further chemical modifications, such as reduction to an alcohol, conversion to an amide, or participation in carbon-carbon bond-forming reactions. The stereocenters at positions 3 and 6 can impart chirality to the final product, which is often crucial for its biological activity.

Functionalization for Research Probes and Affinity Ligands

To investigate the molecular mechanisms of action and identify the biological targets of this compound, functionalized derivatives can be synthesized to serve as research probes. These probes typically contain a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, which allows for the detection and isolation of interacting biomolecules.

The design of such probes requires the identification of a position on the molecule where a linker and a tag can be attached without significantly diminishing its biological activity. For this compound, the terminal end of the octanoic acid chain or potentially one of the methyl groups (if chemically accessible for modification) could be sites for functionalization.

Examples of Functionalized Probes:

Biotinylated Probes: A biotin tag can be attached to the molecule via a flexible linker. Biotin has an exceptionally high affinity for the protein streptavidin, which can be immobilized on a solid support. When the biotinylated probe is incubated with a cell lysate, it will bind to its target protein(s). The entire complex can then be pulled down using streptavidin-coated beads, allowing for the isolation and subsequent identification of the target protein by techniques such as mass spectrometry. The synthesis of biotinylated probes often involves coupling the bioactive molecule to a biotin derivative that has a reactive linker. mdpi.com

Fluorescent Probes: A fluorescent dye can be attached to the molecule to allow for visualization of its subcellular localization using fluorescence microscopy. These probes can provide valuable information about where the molecule accumulates within a cell and can be used in fluorescence-based binding assays.

The synthesis of these probes involves multi-step organic reactions to append the desired linker and tag while preserving the core structure and stereochemistry of the parent molecule. The development of such tools is essential for advancing our understanding of the biological roles of this compound and its analogs.

Computational and Theoretical Investigations of Molecular Behavior

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules like 3,6-dimethyloctanoic acid methyl ester. mdpi.com These simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. By simulating the molecule in different environments, such as in a vacuum or in a solvent, it is possible to identify the most stable, low-energy conformations.

For this compound, key dihedral angles along the carbon backbone and around the ester group are systematically varied to map out the potential energy surface. The results of such an analysis would reveal the preferred spatial arrangements of the methyl groups and the ester functional group.

Below is a hypothetical representation of the kind of data that could be generated from a conformational analysis study.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C5-C6-C7-C8) | Relative Energy (kcal/mol) |

| A | -165° | 170° | 0.00 |

| B | 65° | 168° | 1.25 |

| C | -168° | -70° | 1.80 |

| D | 68° | -65° | 2.50 |

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of this compound. mdpi.com These methods solve the Schrödinger equation for the molecule to provide information about molecular orbitals, electron density distribution, and other electronic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.

Furthermore, quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecule's structure and vibrational modes.

A hypothetical summary of quantum chemical data is presented below.

Table 2: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.9 D |

| Predicted 13C NMR Chemical Shift (C1) | 174.5 ppm |

| Predicted 13C NMR Chemical Shift (C3) | 35.2 ppm |

| Predicted 13C NMR Chemical Shift (C6) | 32.8 ppm |

In Silico Modeling of Enzyme-Substrate Interactions for Biosynthetic and Degradative Enzymes

The biosynthesis and degradation of this compound in biological systems are mediated by enzymes. In silico modeling techniques, such as molecular docking and molecular dynamics simulations, can be used to study the interactions between this molecule and the active sites of relevant enzymes. nih.gov

Molecular docking predicts the preferred binding orientation of the ester within the enzyme's active site, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-substrate complex. nih.gov Following docking, molecular dynamics simulations can be employed to study the dynamic stability of this complex and to understand the conformational changes that may occur upon binding.

These computational studies are invaluable for elucidating the mechanisms of enzymatic reactions involving this compound and for designing potential inhibitors.

Prediction of Stereochemical Outcomes in Chemical Reactions

The presence of two chiral centers in this compound (at carbons 3 and 6) means that it can exist as four possible stereoisomers. Computational chemistry can be employed to predict the stereochemical outcomes of chemical reactions that produce or involve this molecule.

By modeling the transition states of reactions, it is possible to determine the activation energies for the formation of different stereoisomers. The stereoisomer formed via the lowest energy transition state is predicted to be the major product. These calculations can guide the design of stereoselective syntheses, allowing for the targeted production of a specific stereoisomer with desired biological or chemical properties.

Emerging Research Frontiers and Methodological Innovations

Development of Novel Derivatization Strategies for Enhanced Research Applications

The analysis of fatty acids often requires a derivatization step to convert them into their corresponding methyl esters, which are more volatile and less polar, making them suitable for techniques like gas chromatography (GC). restek.com This conversion is crucial for accurate quantification and identification. While traditional methods using catalysts like boron trifluoride-methanol are effective, research is ongoing to develop faster, safer, and more efficient strategies. restek.com

The primary goals of these new strategies are to improve reaction yields, minimize the degradation of labile fatty acids, and enable automation for high-throughput screening. perlan.com.pl Esterification is typically achieved through acid-catalyzed or base-catalyzed reactions. perlan.com.plaocs.org Acid-catalyzed methods, such as using boron trifluoride (BF3) or hydrogen chloride in methanol (B129727), can esterify both free fatty acids and transesterify existing esters. restek.comaocs.org Base-catalyzed reactions, using reagents like sodium or potassium hydroxide (B78521) in methanol, are rapid and occur at room temperature but are generally not suitable for free fatty acids. perlan.com.pl

Alternative reagents are also being explored. Diazomethane offers a rapid reaction but is hazardous and can produce interfering byproducts. perlan.com.plaocs.org Silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are also used, though their sensitivity to moisture can be a drawback. restek.comperlan.com.pl The development of automated derivatization methods has been shown to improve precision and accuracy while significantly reducing the consumption of reagents. perlan.com.plchromatographyonline.com

Table 1: Comparison of Common Derivatization Reagents for Fatty Acid Methylation

| Reagent/Catalyst | Advantages | Disadvantages | Citations |

| Boron Trifluoride (BF3)-Methanol | Effective for both free fatty acids and transesterification. | Can degrade labile fatty acids if heated for too long. Limited shelf life. | restek.comperlan.com.pl |

| Methanolic HCl | A frequently used and effective reagent. | Requires preparation of anhydrous hydrogen chloride gas. | aocs.org |

| Sodium/Potassium Hydroxide in Methanol | Rapid, one-step process at room temperature. Avoids degradation of labile compounds. | Does not work on free fatty acids. | perlan.com.pl |

| Silylating Reagents (e.g., BSTFA) | Reacts quickly at moderate temperatures. | Sensitive to water. Can derivatize other functional groups. | restek.comperlan.com.pl |

Integration of Omics Technologies for Pathway Discovery

The analysis of FAME profiles, a cornerstone of metabolomics, is a powerful tool for understanding biological systems. "Omics" technologies, such as metabolomics and lipidomics, enable the comprehensive profiling of molecules like 3,6-dimethyloctanoic acid methyl ester in complex biological samples. This approach is instrumental in discovering metabolic pathways, identifying biomarkers, and understanding cellular processes.

FAME profiling through gas chromatography-mass spectrometry (GC-MS) is widely used for "microbial fingerprinting". wikipedia.org The unique fatty acid composition of different microorganisms allows for their identification and characterization, which has applications in tracking pathological bacteria and discovering new species. wikipedia.org Branched-chain fatty acids and their esters are important components of these microbial profiles.

In broader metabolomic studies, the analysis of the total plasma fatty acid pool provides insights into dietary intake and endogenous metabolism, linking fatty acid composition to health outcomes. plos.org High-throughput methods for analyzing FAMEs in plasma and other tissues are crucial for large-scale epidemiological studies and clinical trials, enabling researchers to process thousands of samples efficiently. plos.orgnih.gov These non-targeted, MS-based techniques are highly sensitive and selective, allowing for the detection of previously unidentified markers that could be relevant to disease diagnosis and understanding. mdpi.com

Sustainable Synthesis Approaches and Green Chemistry Principles in Production

The production of FAMEs is increasingly guided by the principles of green chemistry, which aim to minimize or eliminate hazardous substances and promote the use of renewable resources. rsc.orgmlsu.ac.in These principles are particularly relevant in the synthesis of FAMEs, which are key components of biodiesel. ggcplc.com

Sustainable production methods focus on several key areas:

Renewable Feedstocks: Utilizing non-edible vegetable oils, waste cooking oil, and other by-products reduces competition with food sources and valorizes waste streams. rsc.orgscielo.brmdpi.com

Catalyst Innovation: There is a shift from traditional homogeneous catalysts, which can be corrosive and difficult to separate from the product, to heterogeneous solid catalysts. mdpi.com Eco-friendly catalysts, such as those derived from waste materials or based on enzymes, are gaining prominence. scielo.brmdpi.commdpi.com For instance, a novel nanocomposite of calcium oxide and cellulose (B213188) nanocrystals has been successfully used for biodiesel production from waste cooking oil. mdpi.com

Biocatalysis: The use of enzymes, particularly lipases, as biocatalysts offers high specificity and operates under mild reaction conditions. nih.govresearchgate.netmdpi.com Immobilized lipases can be reused for multiple reaction cycles, making the process more cost-effective and sustainable. researchgate.netmdpi.com Research has explored optimizing lipase-catalyzed esterification in packed bed reactors and using mixed enzyme systems to achieve high yields. nih.gov

Process Intensification: Techniques like using ultrasonication can assist in enzymatic transesterification, leading to higher conversion rates in shorter reaction times. researchgate.net

These green chemistry approaches not only reduce the environmental impact of FAME production but can also lead to more economically viable processes. researchgate.net

Table 2: Overview of Sustainable Synthesis Strategies for FAMEs

| Strategy | Description | Key Advantages | Citations |

| Heterogeneous Catalysis | Use of solid catalysts that are easily separated from the reaction mixture. | Reduced corrosion, catalyst reusability, simplified purification. | scielo.brmdpi.com |

| Enzymatic Synthesis (Biocatalysis) | Employs enzymes like lipases to catalyze the esterification/transesterification reaction. | High specificity, mild reaction conditions, environmentally friendly. | nih.govresearchgate.netmdpi.com |

| Use of Waste/Non-Edible Oils | Utilizes feedstocks like waste cooking oil or non-food crops. | Reduces cost, avoids competition with food supply, promotes a circular economy. | rsc.orgmdpi.com |

Advanced Microfluidic Systems for Reaction Optimization and High-Throughput Analysis

Microfluidic technology, or "lab-on-a-chip," is revolutionizing chemical analysis and synthesis by enabling precise control over reactions in miniaturized systems. These devices are being developed for the automated derivatization of free fatty acids to FAMEs, addressing the time-consuming and labor-intensive nature of traditional sample preparation. nih.govrsc.org

In a typical microfluidic system for FAME synthesis, small plugs of fatty acid samples are mixed with a derivatization reagent (e.g., methanolic-HCl) in a heated, serpentine (B99607) micro-channel. nih.gov The small dimensions of the channel ensure rapid mixing and efficient heat transfer, leading to fast reaction times. This automation significantly increases sample preparation throughput, which is essential for large-scale studies in metabolomics and biomarker discovery. nih.govrsc.org

The advantages of using microfluidic systems include:

High-Throughput: Automated processing allows for the rapid preparation of many samples. rsc.org

Reduced Reagent Consumption: The small scale of the reactions drastically cuts down on the amount of solvents and reagents needed. rsc.org

Reaction Optimization: The precise control over parameters like temperature, reaction time, and reagent ratios facilitates rapid optimization of reaction conditions. nih.gov

Suitability for Small Samples: The technology is ideal for analyzing volume-limited biological samples. nih.govrsc.org

These advanced systems represent a significant step towards more efficient, cost-effective, and ecologically sound analysis of fatty acids and their methyl esters, including branched-chain compounds like this compound. plos.org

Q & A

Q. What are the standard synthetic routes for preparing 3,6-dimethyloctanoic acid methyl ester, and what key reaction parameters influence yield?

The synthesis typically involves esterification of 3,6-dimethyloctanoic acid with methanol under acidic catalysis. Key parameters include reaction temperature (optimized at 60–80°C), stoichiometric ratios of acid to alcohol (1:5 molar ratio), and use of dehydrating agents (e.g., H₂SO₄ or molecular sieves) to drive esterification to completion. For stereospecific synthesis, asymmetric hydrogenation or Claisen rearrangements can be employed, as demonstrated in the stereochemical control of related 3,7-dimethyloctanoic acid derivatives . Purification often involves fractional distillation or preparative GC to isolate the ester from byproducts like dimethylated diesters .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- GC/MS : Retention times and fragmentation patterns are compared against reference libraries (e.g., Wiley NIST) for identification. For example, octanoic acid methyl esters typically elute between 15–25 min on non-polar columns (e.g., DB-5) .

- NMR : Key signals include the methyl ester singlet at δ 3.65 ppm (³H) and branching methyl groups (δ 0.91–1.13 ppm for dimethyl substituents). ¹³C-NMR confirms ester carbonyl resonance at ~170 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) are used for purity assessment, with mobile phases like acetonitrile/water gradients .

Advanced Research Questions

Q. What strategies resolve enantiomeric forms of this compound, and how is chiral purity quantified?

Enantiomer separation requires chiral stationary phases (e.g., Chiralcel OD-H) or derivatization into diastereomeric amides. For example, reaction with (R)-α-methyl-p-nitrobenzylamine forms separable diastereomers via HPLC, with enantiomeric excess (ee) quantified using peak area ratios . Alternatively, chiral europium shift reagents (e.g., Eu(hfc)₃) in NMR analysis induce distinct splitting of methyl signals in CS₂, enabling direct ee determination .

Q. How can researchers address discrepancies in chromatographic retention data across studies?

Retention time variability arises from column type (polar vs. non-polar), temperature programming, and detector sensitivity. To standardize data, use:

- Kovats Retention Indices : Compare against n-alkane standards.

- Inter-laboratory validation : Cross-check results using reference materials from PubChem or NIST databases .

- Method documentation : Detailed reporting of GC/MS parameters (e.g., column dimensions, carrier gas flow rates) ensures reproducibility .

Q. What are the common byproducts formed during synthesis, and how are they identified and minimized?

- Byproducts : Dimethylated diesters (e.g., 2,6-dimethyloctanedioic acid dimethyl ester) may form via over-esterification or oxidative coupling. These are detectable via GC/MS (distinct molecular ion peaks) or ¹H-NMR (additional ester methyl singlets) .

- Mitigation : Optimize reaction time to avoid prolonged acid exposure. Use inert atmospheres (N₂/Ar) to prevent oxidation. Preparative chromatography or recrystallization effectively removes impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.